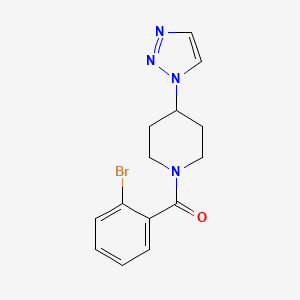

![molecular formula C19H21N5O B2885729 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide CAS No. 1234946-61-2](/img/structure/B2885729.png)

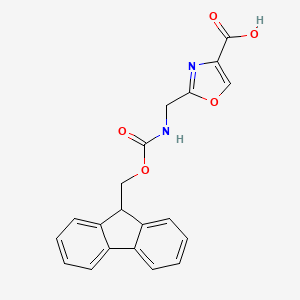

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a cyclohexyl group, a pyrazine ring, and a carboxamide group .

Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The cyclohexyl group is a six-membered carbon ring, and the carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles, while the carboxamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazole derivatives are white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antimicrobial Applications

Imidazole derivatives exhibit a broad spectrum of antimicrobial properties. They have been found effective against various strains of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Antitubercular Activity

Compounds containing the imidazole moiety have shown promising results in combating Mycobacterium tuberculosis. Their mechanism often involves inhibiting the synthesis of essential components in the bacterial cell wall .

Antiviral Properties

Imidazole derivatives like the one have been reported to possess antiviral activities. They have been studied against viruses such as HIV, HCV, HCMV, and HSV-1, providing a potential pathway for developing novel antiviral drugs .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of imidazole compounds make them candidates for the treatment of inflammatory diseases and pain management. They can modulate the body’s inflammatory response and reduce pain perception .

Anticancer Research

Imidazole derivatives are being explored for their anticancer potential. They may work by interfering with the signaling pathways that promote cancer cell growth and survival .

Antidiabetic Activity

Some imidazole compounds have shown the ability to regulate blood sugar levels, offering a new avenue for diabetes treatment. They may act by affecting insulin secretion or insulin sensitivity .

Gastroprotective Effects

Imidazole derivatives are known for their gastroprotective effects, which can be utilized in treating ulcers and other gastrointestinal disorders. They help by reducing gastric acid secretion and enhancing mucosal defense .

Chemotherapeutic Value

Due to their heterocyclic nature, imidazole derivatives are valuable in chemotherapy. They can be used to treat infectious diseases by acting on heterocyclic ring-containing drugs .

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, a key structural component of this compound, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been shown to exert their effects by depolymerizing microtubules .

Biochemical Pathways

Benzimidazole derivatives have been reported to have a wide range of applications, including pharmaceuticals and agrochemicals, indicating their potential to interact with multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Orientations Futures

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide” could potentially be of interest in the development of new therapeutic agents.

Propriétés

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(17-12-20-9-10-21-17)22-11-13-5-7-14(8-6-13)18-23-15-3-1-2-4-16(15)24-18/h1-4,9-10,12-14H,5-8,11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBILNLZFKFOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)

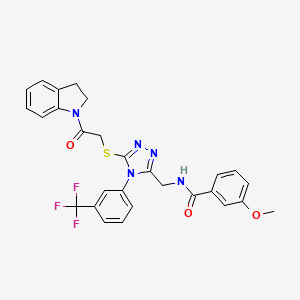

![N-(4-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2885650.png)

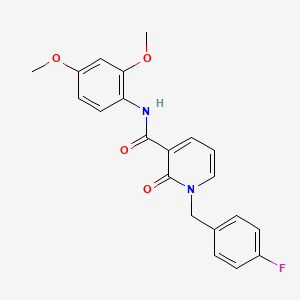

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2885652.png)

![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)

![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)